molecular formula C24H29N3O5 B2526817 1-(2-(diethylamino)ethyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one CAS No. 862486-45-1

1-(2-(diethylamino)ethyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one

Cat. No.: B2526817
CAS No.: 862486-45-1
M. Wt: 439.512
InChI Key: PXQLIOFLMVATQX-UHFFFAOYSA-N
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Description

1-(2-(diethylamino)ethyl)-5-(2,5-dimethoxyphenyl)-3-hydroxy-4-isonicotinoyl-1H-pyrrol-2(5H)-one is a useful research compound. Its molecular formula is C24H29N3O5 and its molecular weight is 439.512. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

Research into the synthesis and biological activity of related pyrrolinone derivatives has demonstrated methodologies for creating compounds with potential anti-inflammatory, antidepressant, and antibacterial properties. For instance, Gein et al. (2006) synthesized a series of 3-hydroxy-1-(2-diethylaminoethyl)-3-pyrrolin-2-ones, examining their pharmacological activities (Gein et al., 2006). These synthetic approaches provide a foundation for generating analogs, including the compound of interest, and assessing their potential applications in various biological contexts.

Biological Activities

The compound and its analogs have been characterized for their antimicrobial and potential antipsychotic activities, suggesting a broad spectrum of pharmacological utility. Gadzhily et al. (2010) reported on the synthesis and antimicrobial activity of pyrrole derivatives, highlighting the influence of substituents on their biological efficacy (Гаджилы et al., 2010). Similarly, Wise et al. (1987) described the synthesis and evaluation of pyrazol-5-ols, indicating their antipsychotic-like profile in behavioral animal tests without interacting with dopamine receptors, a unique feature contrasting with current antipsychotic agents (Wise et al., 1987).

Properties

IUPAC Name

(4E)-1-[2-(diethylamino)ethyl]-5-(2,5-dimethoxyphenyl)-4-[hydroxy(pyridin-4-yl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5/c1-5-26(6-2)13-14-27-21(18-15-17(31-3)7-8-19(18)32-4)20(23(29)24(27)30)22(28)16-9-11-25-12-10-16/h7-12,15,21,28H,5-6,13-14H2,1-4H3/b22-20+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVCIRPGNCIKKFE-LSDHQDQOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN1C(C(=C(C2=CC=NC=C2)O)C(=O)C1=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CCN1C(/C(=C(/C2=CC=NC=C2)\O)/C(=O)C1=O)C3=C(C=CC(=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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